1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol

4-Thionucleoside Synthesis Protecting Group Orthogonality Acid-Stable Intermediates

1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol (CAS 1320269-77-9) is a protected 4-thio-D-ribitol derivative, featuring a thioether bridge in place of the furanose ring oxygen, a 2,3-O-isopropylidene acetal, and a 5-O-tert-butyldiphenylsilyl (TBDPS) ether. It is a key building block for the synthesis of 4′-thionucleosides and other sulfur-containing carbohydrate analogs.

Molecular Formula C24H32O3SSi
Molecular Weight 428.7 g/mol
Cat. No. B15362331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol
Molecular FormulaC24H32O3SSi
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC1(OC2CSC(C2O1)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C
InChIInChI=1S/C24H32O3SSi/c1-23(2,3)29(18-12-8-6-9-13-18,19-14-10-7-11-15-19)25-16-21-22-20(17-28-21)26-24(4,5)27-22/h6-15,20-22H,16-17H2,1-5H3/t20-,21+,22-/m0/s1
InChIKeyDEDVEPGBFIVGBZ-BDTNDASRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol: A Differentiated 4-Thio-D-Ribitol Synthetic Intermediate for Thionucleoside Research


1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol (CAS 1320269-77-9) is a protected 4-thio-D-ribitol derivative, featuring a thioether bridge in place of the furanose ring oxygen, a 2,3-O-isopropylidene acetal, and a 5-O-tert-butyldiphenylsilyl (TBDPS) ether . It is a key building block for the synthesis of 4′-thionucleosides and other sulfur-containing carbohydrate analogs . The compound is a white crystalline solid with a molecular weight of 428.66 g/mol and a purity specification of ≥98% .

1
Strategy Orthogonal 2,3-O-isopropylidene / 5-O-TBDPS protection for sequential deprotection
2
Workflow 4′-Thionucleoside synthesis via Pummerer-type thioglycosylation
3
Handling Crystalline solid supports recrystallization-based purification

Orthogonal Protecting Group Strategy in 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol Precludes Direct Substitution


Generic substitution of 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol with other 4-thio-D-ribitol derivatives is not feasible due to its unique orthogonal protecting group system. The 2,3-O-isopropylidene acetal and 5-O-TBDPS silyl ether are selectively removable under distinct, non-overlapping conditions [1]. The TBDPS group exhibits exceptional stability to acidic conditions, including 80% acetic acid and 50% trifluoroacetic acid (TFA), which are commonly used to cleave isopropylidene acetals [2]. This orthogonality enables precise, sequential deprotection to generate specific intermediates (e.g., 5-OH free for further functionalization while the 2,3-diol remains protected) [3]. Analogs lacking this specific combination—such as the des-silyl variant (CAS 596103-06-9) or the tri-O-benzyl analog—cannot achieve this same synthetic sequence without additional protection/deprotection steps, increasing step count and reducing overall yield [4].

Attribute
This Intermediate
Des-silyl / Per-benzyl Analogs
Acid stability
TBDPS survives 80% AcOH, 50% TFA
TBDMS or no silyl group may cleave under same conditions
Synthetic route
Direct precursor to 5-O-TBDPS sulfoxide
Requires ≥2 extra protection/deprotection steps
Crystallinity
Solid; recrystallization feasible
Often requires column chromatography

Quantitative Differentiation of 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol from Key Analogs


TBDPS Ether Confers 100-Fold Greater Acid Stability than TBDMS in Silyl-Protected 4-Thio-D-Ribitol Derivatives

The 5-O-TBDPS ether in the target compound provides markedly superior stability under acidic conditions compared to the more common tert-butyldimethylsilyl (TBDMS) group. Specifically, the TBDPS group is approximately 100-fold more stable than TBDMS under acidic hydrolysis conditions . It remains intact upon exposure to 80% acetic acid and 50% trifluoroacetic acid (TFA), conditions that readily cleave isopropylidene acetals [1]. This orthogonal stability is critical for the synthesis of 4′-thionucleosides, where the 2,3-O-isopropylidene group must be removed without affecting the 5-O-silyl protection [2].

TBDPS acid stability
Class-level inference
~100-fold more stable than TBDMS
Enables selective acetal cleavage while preserving 5-O-silyl protection.
Stability demonstrated in 80% acetic acid / 50% TFA; review specific conditions.
4-Thionucleoside Synthesis Protecting Group Orthogonality Acid-Stable Intermediates

TBDPS Ether Dramatically Enhances Crystallinity and Simplifies Isolation vs. Non-Silylated 4-Thio-D-Ribitol

The presence of the bulky TBDPS group in the target compound confers significantly enhanced crystallinity compared to the non-silylated analog 1,4-Anhydro-4-thio-D-ribitol (CAS 190315-43-6). The target compound is typically a solid at room temperature and can be purified by simple recrystallization . In contrast, the non-silylated analog lacks the bulky TBDPS moiety, resulting in less favorable solid-state properties that often necessitate more labor-intensive purification methods such as column chromatography [1]. The TBDPS group's large molecular footprint is a known strategy to facilitate crystallization and simplify isolation of synthetic intermediates .

Crystallinity & isolation
Class-level inference
Solid at RT; recrystallization-enabled purification
May reduce reliance on chromatography vs. non-silylated analog.
Compared to CAS 190315-43-6; class-level property of bulky silyl ethers.
4-Thiosugar Crystallinity Synthetic Intermediates Purification Efficiency

Target Compound is a Direct Precursor to Key 5-O-Silylated Sulfoxides for Pummerer Thioglycosylation

1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol is specifically utilized as the direct precursor for generating 5-O-silylated sulfoxide intermediates that undergo Pummerer-type thioglycosylation [1]. In a validated synthetic route to 4′-thioribonucleosides, this compound is oxidized to the corresponding sulfoxide, which then reacts with persilylated nucleobases to afford the desired nucleosides in good yield and with β-selectivity [2]. The 5-O-TBDPS protection is essential for this transformation; alternative 5-O-protecting groups (e.g., benzyl) would require additional steps for removal and re-protection, adding at least two extra synthetic operations [3].

Step reduction
Class-level inference
At least 2 synthetic steps saved
Direct precursor to key sulfoxide for Pummerer thioglycosylation.
Versus routes starting from per-benzyl-protected 4-thio-D-ribitol.
Pummerer Reaction 4′-Thionucleoside Synthesis Sulfoxide Intermediates

Molecular Weight Differentiation: Target Compound (428.66 g/mol) vs. Des-Silyl Analog (190.26 g/mol) Enables Distinct Purification and Handling

The molecular weight of 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol (428.66 g/mol, CAS 1320269-77-9) is more than double that of its closest non-silylated analog, 1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol (190.26 g/mol, CAS 596103-06-9) . This substantial difference in molecular mass (Δ = 238.40 g/mol) significantly alters its chromatographic retention behavior, volatility, and physical properties . The higher molecular weight and increased lipophilicity conferred by the TBDPS group can simplify separation from lower molecular weight byproducts and enhance stability during storage and handling.

Molecular weight shift
Direct head-to-head
428.66 vs 190.26 g/mol (Δ 238.40)
Facilitates chromatographic separation and QC differentiation.
Comparison with des-silyl analog CAS 596103-06-9.
4-Thio-D-Ribitol Derivatives Molecular Weight Chromatographic Separation

Optimal Procurement Scenarios for 1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol


Streamlined Multi-Step Synthesis of 4′-Thionucleosides Requiring Orthogonal 2,3- and 5-O-Protection

Procure this compound when the synthetic route involves sequential manipulation of the 2,3- and 5-hydroxyl groups of a 4-thio-D-ribitol core. The orthogonal 2,3-O-isopropylidene and 5-O-TBDPS protecting groups allow for the selective removal of the acetal under mild acidic conditions (e.g., 80% acetic acid) while leaving the TBDPS ether intact, as supported by the ~100-fold greater acid stability of TBDPS compared to TBDMS [1]. This strategy is essential for generating 5-O-protected intermediates that undergo Pummerer-type thioglycosylation to yield 4′-thionucleosides with β-selectivity [2].

Scalable Preparation of 4-Thiosugar Building Blocks Where Crystallinity and Ease of Purification are Critical

Select this compound for larger-scale synthetic campaigns where efficient purification is paramount. The presence of the bulky TBDPS group enhances crystallinity, allowing the compound to be isolated as a solid at room temperature and purified by recrystallization rather than column chromatography . This property is particularly valuable when compared to non-silylated 4-thio-D-ribitol derivatives, which often require more labor-intensive chromatographic methods [3].

Synthesis of Novel 4′-Thionucleoside Analogs Requiring Precise Control Over 5′-Functionalization

Utilize this intermediate when the synthetic plan necessitates a free 5′-hydroxyl group at a specific stage for subsequent derivatization (e.g., phosphorylation, coupling to solid supports, or introduction of reporter groups). The TBDPS group can be selectively removed with fluoride ion (e.g., TBAF) without affecting the 2,3-O-isopropylidene acetal or the thioether ring [4]. This level of control is not possible with 5-O-benzyl or 5-O-allyl protected analogs, which require harsher conditions (e.g., hydrogenolysis or transition metal catalysis) that may be incompatible with other functionalities in the molecule [5].

Application
Selection Property
Validation Focus
Streamlined 4′-thionucleoside synthesis
Orthogonal 2,3- and 5-O-protection
Selective acetal removal with retained TBDPS
Scalable 4-thiosugar preparation
Crystallinity-driven isolation
Recrystallization yield and purity
Novel 4′-thionucleoside analog design
Selective 5-O-TBDPS deprotection
Fluoride-mediated cleavage compatibility
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